molecular formula C23H32N4O3S B2965990 N-(3-methyl-4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)propionamide CAS No. 1049550-10-8

N-(3-methyl-4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)propionamide

Cat. No. B2965990
CAS RN: 1049550-10-8
M. Wt: 444.59
InChI Key: YZQGPQSWCKCISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. The presence of a phenylpiperazine moiety suggests that it may have neurological effects, as many drugs with this structure are known to interact with the central nervous system .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The phenylpiperazine moiety would likely contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonamide group could potentially make it more soluble in water .

Scientific Research Applications

Synthetic Chemistry Applications

  • The compound has been explored in the synthesis of novel heterocyclic compounds, demonstrating its versatility in creating diverse chemical structures. For instance, silica-bonded propylpiperazine-N-sulfamic acid has been employed as a recyclable catalyst for synthesizing a series of derivatives with potential biological activities, showcasing the compound's role in facilitating efficient and eco-friendly chemical reactions (Ghashang, Mansoor, & Aswin, 2015).

Antimicrobial Activity

  • The antimicrobial properties of derivatives have been investigated, highlighting the compound's potential in developing new antibacterial agents. Arylpiperazinyl oxazolidinones, for example, have shown activity against resistant Gram-positive strains, indicating the compound's utility in addressing antimicrobial resistance challenges (Jang et al., 2004).

Potential Therapeutic Uses

  • The compound's derivatives have been studied for their potential in treating various conditions. For instance, novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives have been synthesized and evaluated for their potential in treating HIV, showcasing the compound's relevance in drug discovery and development for infectious diseases (Weng et al., 2011).

  • Furthermore, derivatives have also been explored for their potential as selective and potent antagonists in various receptor studies, such as the 5-HT(1B/1D) receptors, indicating the compound's potential application in neuropsychiatric and neurological disorder treatment (Liao et al., 2000).

Mechanism of Action

Target of Action

The primary target of N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)propanamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibiting AChE can increase the level of acetylcholine in the brain, potentially improving cognitive function .

Mode of Action

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)propanamide acts as an inhibitor of AChE . It binds to AChE, preventing the enzyme from breaking down acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine . By inhibiting AChE, N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)propanamide may help to alleviate some of the cognitive symptoms associated with this condition .

Result of Action

The inhibition of AChE by N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)propanamide can lead to an increase in acetylcholine levels in the brain . This can potentially improve cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential therapeutic uses, and detailed studies of its physical and chemical properties .

properties

IUPAC Name

N-[3-methyl-4-[3-(4-phenylpiperazin-1-yl)propylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S/c1-3-23(28)25-20-10-11-22(19(2)18-20)31(29,30)24-12-7-13-26-14-16-27(17-15-26)21-8-5-4-6-9-21/h4-6,8-11,18,24H,3,7,12-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQGPQSWCKCISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.